1H-Pyrrole-2-carboxylic acid, 5-[2-methyl-5-(1-methylethyl)phenyl]-
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Overview
Description
1H-Pyrrole-2-carboxylic acid, 5-[2-methyl-5-(1-methylethyl)phenyl]- is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This specific compound is characterized by the presence of a carboxylic acid group at the second position of the pyrrole ring and a substituted phenyl group at the fifth position. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-2-carboxylic acid, 5-[2-methyl-5-(1-methylethyl)phenyl]- typically involves the Paal-Knorr synthesis, which is a well-known method for constructing pyrrole rings. This method involves the condensation of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions . Another approach involves the use of N-substituted carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-2-carboxylic acid, 5-[2-methyl-5-(1-methylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at the nitrogen atom or the carbon atoms adjacent to it.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl pyrroles.
Scientific Research Applications
1H-Pyrrole-2-carboxylic acid, 5-[2-methyl-5-(1-methylethyl)phenyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 5-[2-methyl-5-(1-methylethyl)phenyl]- involves its interaction with various molecular targets and pathways. The compound’s carboxylic acid group can form hydrogen bonds with biological macromolecules, while the aromatic pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1H-Pyrrole-2-carboxaldehyde, 5-methyl-: This compound has a similar pyrrole ring structure but with a formyl group instead of a carboxylic acid group.
1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid: This compound has two carboxylic acid groups and a phenyl group, making it structurally similar but with different functional groups.
Uniqueness: 1H-Pyrrole-2-carboxylic acid, 5-[2-methyl-5-(1-methylethyl)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl-substituted phenyl group enhances its hydrophobicity and potential for specific interactions with biological targets.
Properties
Molecular Formula |
C15H17NO2 |
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Molecular Weight |
243.30 g/mol |
IUPAC Name |
5-(2-methyl-5-propan-2-ylphenyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C15H17NO2/c1-9(2)11-5-4-10(3)12(8-11)13-6-7-14(16-13)15(17)18/h4-9,16H,1-3H3,(H,17,18) |
InChI Key |
HSIPZVJVVVQVJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)C2=CC=C(N2)C(=O)O |
Origin of Product |
United States |
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